Regioselective Annulation: Base-Controlled Divergent Synthesis of 1,3- vs. 1,2-Disubstituted Indolizines
Pyridin-2-yl acetate derivatives enable base-controlled, regiodivergent annulation with acrylic esters to selectively synthesize either 1,3-disubstituted or 1,2-disubstituted indolizines. This reactivity is unique to the 2-substituted isomer and is not reported for 3- or 4-pyridyl analogs. When using CsOAc as the base, the reaction yields 1,3-disubstituted indolizines; switching the base to KHCO3 promotes formation of C3-iodo indolizines, which can be de-iodinated to afford 1,2-disubstituted indolizines [1]. The yield for the 1,3-disubstituted product can reach up to 95% under optimized conditions [1].
| Evidence Dimension | Regioselectivity in annulation reaction |
|---|---|
| Target Compound Data | Selective formation of 1,3-disubstituted indolizines with CsOAc; selective formation of 1,2-disubstituted indolizines via C3-iodo intermediate with KHCO3 and subsequent de-iodination. Yields up to 95%. |
| Comparator Or Baseline | Pyridin-3-yl acetate and pyridin-4-yl acetate analogs: No reported regiodivergent behavior in this annulation; reactivity is specific to the 2-substituted derivative. |
| Quantified Difference | Exclusive regiodivergent control (1,3- vs 1,2-substitution) not observed for other isomers. |
| Conditions | Iodine-mediated reaction with acrylic esters, CsOAc or KHCO3 as base, 70-80°C in DMF |
Why This Matters
This regiodivergent capability allows synthetic chemists to access two distinct indolizine scaffolds from a single starting material by simply changing the base, providing a strategic advantage in medicinal chemistry library synthesis that cannot be replicated with 3- or 4-pyridyl acetates.
- [1] Fang, Y., Li, F., Yang, Y., Liu, X., & Pan, W. (2020). Iodine Mediated Base-Controlled Regio-Selective Annulation of 2-(Pyridin-2-yl)acetate Derivatives with Acrylic Esters for the Synthesis of Indolizines. Advanced Synthesis & Catalysis, 362(6), 1333-1344. DOI: 10.1002/adsc.202000103 View Source
